

Z-D-Ala-NH2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Ala-NH2

Cat. No.: B554551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Ala-NH2, also known as N- α -Carbobenzoxy-D-alaninamide, is a pivotal synthetic amino acid derivative. Its structure features a D-alanine core, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is an amide. This configuration makes it a valuable building block in solid-phase peptide synthesis (SPPS) and a key component in the development of novel peptide-based therapeutics, including enzyme inhibitors and modulators of cellular signaling pathways. This guide provides an in-depth overview of its chemical properties, relevant experimental protocols, and its role in biochemical research.

Core Molecular Data

A summary of the key quantitative and qualitative data for **Z-D-Ala-NH2** is presented below, offering a quick reference for laboratory use.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃
Molecular Weight	222.24 g/mol [1] [2]
CAS Number	151378-81-3 [1] [2]
Appearance	White to off-white powder [1] [3]
Melting Point	129-135 °C [3]
Solubility	Soluble in polar solvents such as water and methanol. [1]
Optical Rotation	[α]D ²⁰ = -12 ± 2° (c=1 in acetone) [3]
Purity	Typically ≥97% (HPLC) [1] [3]
Synonyms	Z-D-Alanine amide, Cbz-D-Alaninamide, N-Alpha-Carbobenzoxy-D-Alanine Amide [1]

Chemical Structure

The chemical structure of **Z-D-Ala-NH₂** is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-alanine amide. This Z-group provides stability during chemical reactions, allowing for selective modifications in peptide synthesis.

Caption: Chemical structure of **Z-D-Ala-NH₂**.

Experimental Protocols

Z-D-Ala-NH₂ is predominantly utilized as a building block in peptide synthesis. Below is a generalized protocol for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for coupling an amino acid like **Z-D-Ala-NH₂** to a resin-bound peptide.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc-Deprotection:

- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

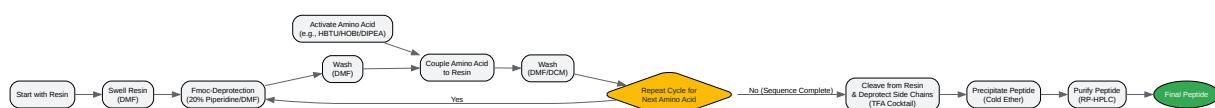
3. Amino Acid Coupling:

- In a separate vial, dissolve the N-protected amino acid (e.g., Fmoc-L-Leu-OH) (1.5-3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (1.5-3 eq.), and an activator base like HOBT (1.5-3 eq.) in DMF.
- Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2-4 eq.), to the activation mixture and let it stand for a few minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours. To ensure complete coupling, a ninhydrin test can be performed.

4. Washing:

- After the coupling reaction is complete, drain the reaction mixture.
- Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

5. Peptide Chain Elongation:


- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence. **Z-D-Ala-NH₂** would be introduced in the final coupling step if it is the N-terminal residue.

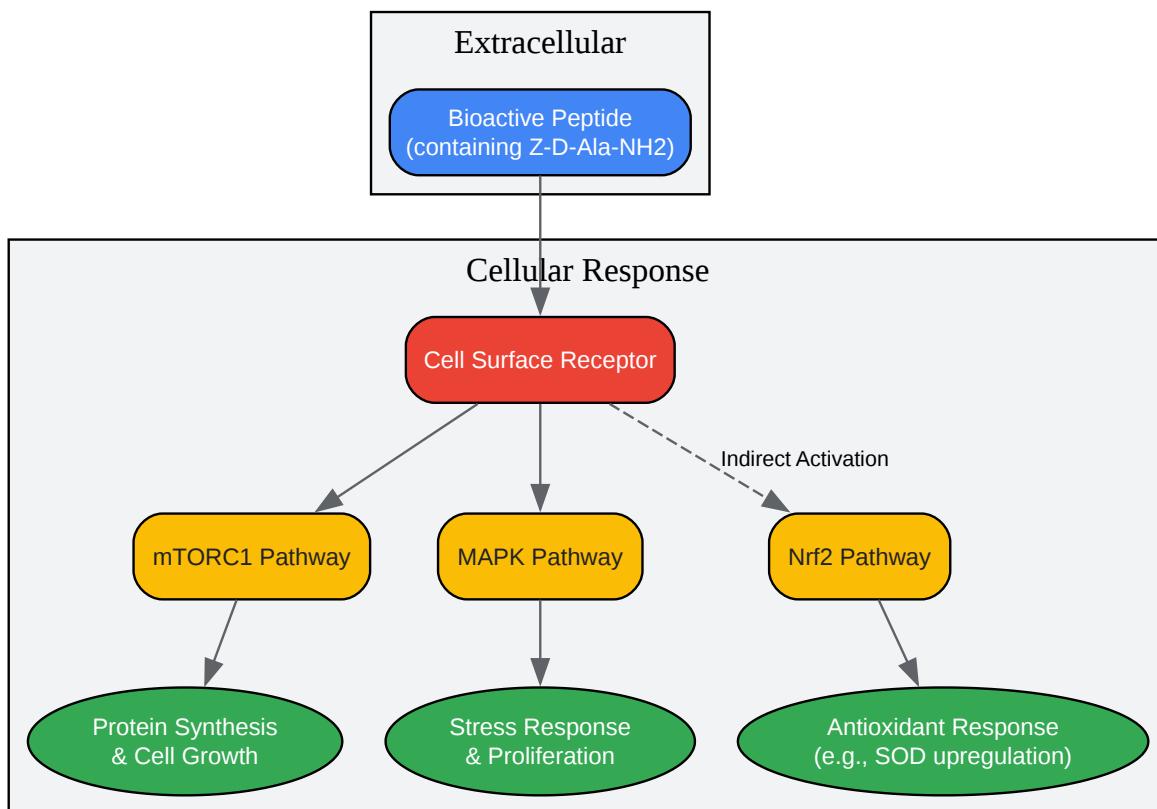
6. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
- This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water).
- The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

7. Purification:

- The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

[Click to download full resolution via product page](#)


Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by **Z-D-Ala-NH₂** are not extensively documented, N-protected amino acids and their derivatives are known to be involved in various

biological processes. Functional amino acids and their metabolites play regulatory roles in key metabolic pathways, including mTORC1, AMPK, and MAPK, which are crucial for protein synthesis, nutrient sensing, and cellular stress responses.

Furthermore, some N-acyl amino acids have demonstrated cytoprotective activities. For instance, certain lipidic amino acids have been shown to act via the Nrf2-mediated pathway, reducing intracellular reactive oxygen species (ROS) and upregulating superoxide dismutase (SOD) activity. The incorporation of **Z-D-Ala-NH₂** into peptide structures could influence their stability, conformation, and ultimately their biological activity, making it a compound of interest for designing peptides that target these pathways.

[Click to download full resolution via product page](#)

Caption: Potential involvement of **Z-D-Ala-NH₂** containing peptides in cell signaling.

Conclusion

Z-D-Ala-NH₂ is a well-characterized and versatile building block for peptide synthesis. Its defined chemical and physical properties, combined with its utility in constructing complex peptide structures, make it an invaluable tool for researchers in chemistry, biology, and pharmacology. The provided protocols and data serve as a foundational guide for the effective application of **Z-D-Ala-NH₂** in the laboratory setting for the development of novel therapeutic agents and research probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-D-Ala-NH₂: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554551#z-d-ala-nh2-structure-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com